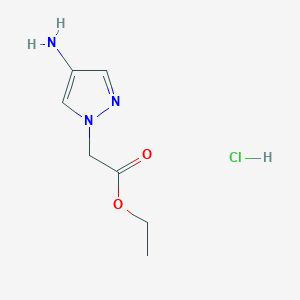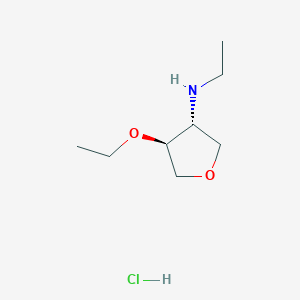
(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-dichlorocyclopropanecarboxylic acid (DCCA), is a cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring. It is a white, crystalline solid and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. DCCA is an important intermediate in the synthesis of many compounds and has been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, DCCA has also been studied for its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
DCCA has been studied extensively for its potential use in the treatment of cancer and other diseases. In particular, DCCA has been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, DCCA has also been studied for its potential use in the treatment of inflammation and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. DCCA has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of DCCA is not yet fully understood. However, it is believed that DCCA interacts with certain proteins and enzymes in the body, which results in the inhibition of tumor cell growth and the promotion of anti-inflammatory and anti-autoimmune effects. In addition, DCCA has also been found to interact with certain neurotransmitters, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
DCCA has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the growth of tumor cells, both in vitro and in vivo. In addition, DCCA has been found to have anti-inflammatory and anti-autoimmune effects, as well as the potential to improve neurological function in certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DCCA in lab experiments has several advantages and limitations. The main advantage of using DCCA in lab experiments is that it is relatively easy to synthesize and it is relatively stable. In addition, DCCA is relatively non-toxic and has low environmental impact. However, the main limitation of using DCCA in lab experiments is that it is difficult to control the reaction conditions, which can lead to the formation of unwanted byproducts.
Orientations Futures
There are several possible future directions for the use of DCCA. One potential future direction is the development of new synthesis methods for DCCA that are more efficient and have fewer byproducts. In addition, further research could be conducted on the potential use of DCCA in the treatment of cancer and other diseases. Finally, further research could be conducted on the potential use of DCCA in the treatment of neurological disorders.
Propriétés
IUPAC Name |
(1R,2R)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQKEOPPCOTSSC-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196705 | |
| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220353-25-3 | |
| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220353-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(3,5-Dichlorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)

![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B1654254.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)